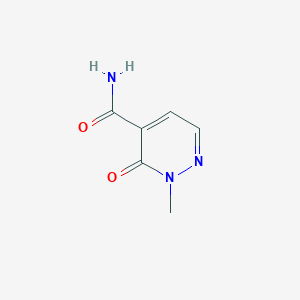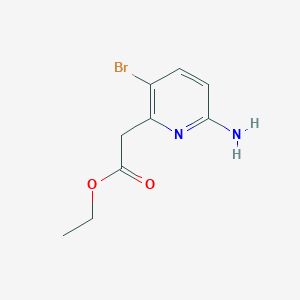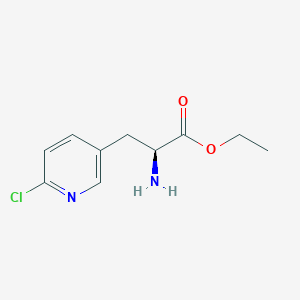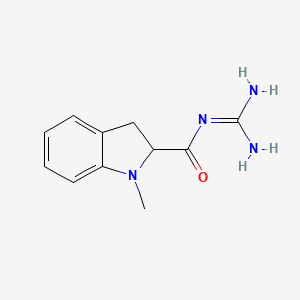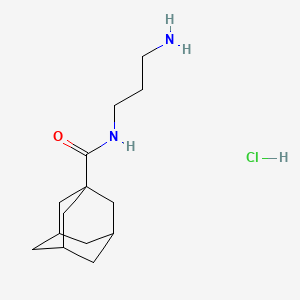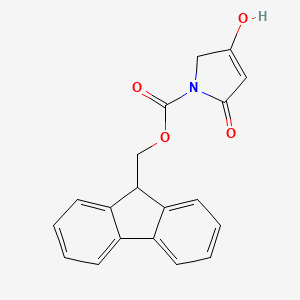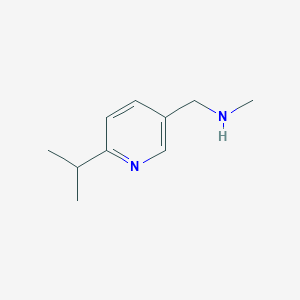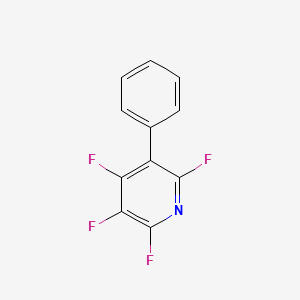
1,6-Diamino-2-methylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diamino-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diamino-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine derivatives with β-diketones or β-ketoesters. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
1,6-Diamino-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
科学研究应用
1,6-Diamino-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antiviral, antibacterial, or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,6-Diamino-2-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine: Similar structure but lacks the methyl group at position 2.
6-Amino-2-methylpyrimidin-4(1H)-one: Similar structure but has only one amino group.
1,3-Dimethyluracil: Similar pyrimidine ring but with different substituents.
Uniqueness
1,6-Diamino-2-methylpyrimidin-4(1H)-one is unique due to the presence of both amino groups and a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
1,6-diamino-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H8N4O/c1-3-8-5(10)2-4(6)9(3)7/h2H,6-7H2,1H3 |
InChI 键 |
JQDONYSWHISWKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C=C(N1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

